Mitiglinide is classified as a small molecule drug and is primarily indicated for oral administration. Its chemical structure includes a calcium salt form, specifically mitiglinide calcium dihydrate, which enhances its stability and bioavailability. The compound's IUPAC name is calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate, and it has a molecular formula of CHCaNO·2HO with a molar mass of approximately 704.91 g/mol .
The synthesis of mitiglinide calcium hydrate involves several key steps:
The methods used are characterized by their simplicity and mild reaction conditions, making them suitable for industrial production.
The molecular structure of mitiglinide calcium hydrate can be represented in various formats:
The structure features multiple functional groups that contribute to its biological activity, particularly in modulating potassium channels.
Mitiglinide undergoes several chemical reactions during its synthesis and metabolic processes:
These reactions are optimized for high yield and purity, making mitiglinide an efficient therapeutic agent .
Mitiglinide acts primarily by stimulating insulin secretion from pancreatic beta-cells. It achieves this by:
This mechanism highlights mitiglinide's role as a rapid-acting insulin secretagogue.
The physical and chemical properties of mitiglinide calcium hydrate include:
These properties are critical for understanding the drug's pharmacokinetics and bioavailability.
Mitiglinide is primarily used in clinical settings for:
The drug has been approved for use in Japan since January 29, 2004, but it has not yet received approval from regulatory bodies in North America .
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0